5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
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Overview
Description
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the indole core, followed by chlorination and oxime formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the replacement of chlorine atoms with other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
5-chloro-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can be compared with other indole derivatives, such as:
Indole-3-acetic acid: Known for its role as a plant hormone (auxin) and its potential anticancer properties.
Indole-3-carbinol: Studied for its anticancer and anti-inflammatory activities.
5-chloroindole-3-acetic acid: Another halogenated indole derivative with potential biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other indole derivatives.
Properties
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c16-8-4-5-13-9(6-8)14(19-22)15(21)20(13)7-10-11(17)2-1-3-12(10)18/h1-6,21H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEJBNFFPLMBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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